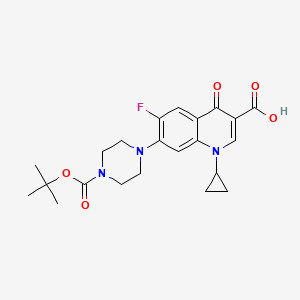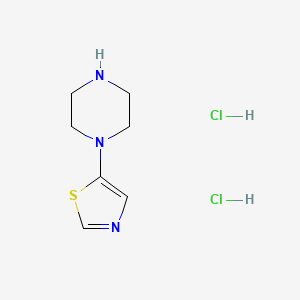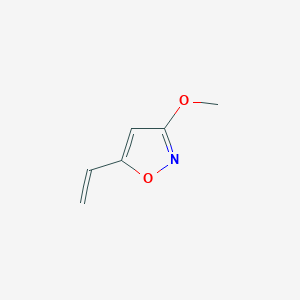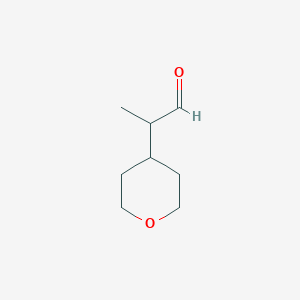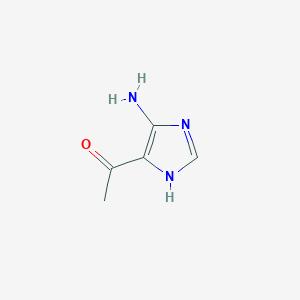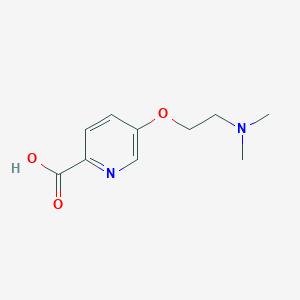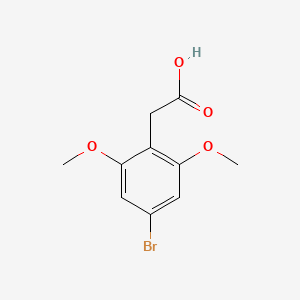
2-(4-Bromo-2,6-dimethoxyphenyl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2,6-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid typically involves the bromination of 2,6-dimethoxyphenylacetic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-bromo-2,6-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of various substituted phenylacetic acids.
Oxidation: Formation of 2-(4-formyl-2,6-dimethoxyphenyl)acetic acid or 2-(4-carboxy-2,6-dimethoxyphenyl)acetic acid.
Reduction: Formation of 2-(2,6-dimethoxyphenyl)acetic acid.
科学研究应用
2-(4-bromo-2,6-dimethoxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-(4-bromo-2,6-dimethylphenoxy)acetic acid
- 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid
- 2-(4-bromo-2,6-dimethylphenyl)acetic acid
Uniqueness
2-(4-bromo-2,6-dimethoxyphenyl)acetic acid is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds.
属性
分子式 |
C10H11BrO4 |
|---|---|
分子量 |
275.10 g/mol |
IUPAC 名称 |
2-(4-bromo-2,6-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-3-6(11)4-9(15-2)7(8)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI 键 |
ZFCUZSFJHXYARD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1CC(=O)O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



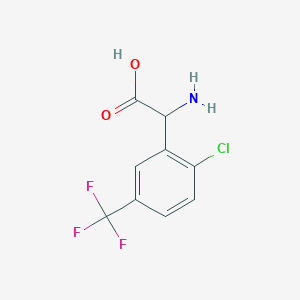
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)
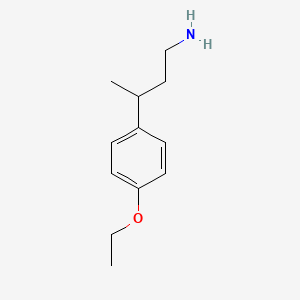
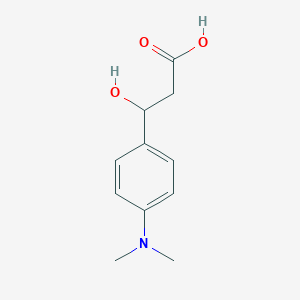
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)
